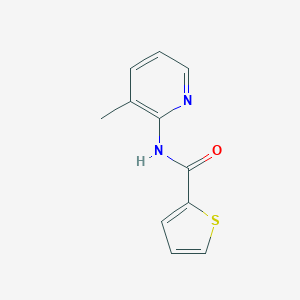
N-(3-methylpyridin-2-yl)thiophene-2-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3-methylpyridin-2-yl)thiophene-2-carboxamide, also known as MPTC, is a chemical compound that has garnered attention in scientific research due to its potential therapeutic applications. MPTC belongs to the class of pyridine-based compounds and has been synthesized using various methods.
作用機序
N-(3-methylpyridin-2-yl)thiophene-2-carboxamide's mechanism of action is not fully understood, but studies have shown that it can interact with various cellular targets, including enzymes and receptors. N-(3-methylpyridin-2-yl)thiophene-2-carboxamide has been shown to inhibit the activity of histone deacetylases (HDACs), which play a role in the regulation of gene expression. N-(3-methylpyridin-2-yl)thiophene-2-carboxamide has also been shown to interact with the adenosine receptor A2A, which is involved in the regulation of inflammation.
生化学的および生理学的効果
N-(3-methylpyridin-2-yl)thiophene-2-carboxamide has been shown to have various biochemical and physiological effects. In cancer research, N-(3-methylpyridin-2-yl)thiophene-2-carboxamide has been shown to induce apoptosis and inhibit angiogenesis. In inflammation research, N-(3-methylpyridin-2-yl)thiophene-2-carboxamide has been shown to reduce the production of pro-inflammatory cytokines. In neurological research, N-(3-methylpyridin-2-yl)thiophene-2-carboxamide has been shown to protect against neurotoxicity and improve cognitive function.
実験室実験の利点と制限
One advantage of using N-(3-methylpyridin-2-yl)thiophene-2-carboxamide in lab experiments is its potential therapeutic applications in various diseases. However, one limitation is that its mechanism of action is not fully understood, which makes it difficult to optimize its therapeutic potential.
将来の方向性
Future research directions for N-(3-methylpyridin-2-yl)thiophene-2-carboxamide could include further studies on its mechanism of action, optimization of its therapeutic potential, and exploring its potential use in combination therapy with other drugs. Additionally, further studies could explore the potential use of N-(3-methylpyridin-2-yl)thiophene-2-carboxamide in other diseases, such as cardiovascular disease and metabolic disorders.
In conclusion, N-(3-methylpyridin-2-yl)thiophene-2-carboxamide is a chemical compound that has garnered attention in scientific research due to its potential therapeutic applications. It has been studied for its potential use in treating various diseases, including cancer, inflammation, and neurological disorders. While its mechanism of action is not fully understood, studies have shown that it can interact with various cellular targets and has various biochemical and physiological effects. Future research directions for N-(3-methylpyridin-2-yl)thiophene-2-carboxamide could include further studies on its mechanism of action, optimization of its therapeutic potential, and exploring its potential use in combination therapy with other drugs.
合成法
One of the methods used to synthesize N-(3-methylpyridin-2-yl)thiophene-2-carboxamide involves the reaction of 3-methyl-2-pyridinecarboxylic acid with thionyl chloride to form 3-methyl-2-pyridinethionyl chloride. This intermediate compound is then reacted with 2-aminthiophene to produce N-(3-methylpyridin-2-yl)thiophene-2-carboxamide.
科学的研究の応用
N-(3-methylpyridin-2-yl)thiophene-2-carboxamide has been studied for its potential use in treating various diseases, including cancer, inflammation, and neurological disorders. In cancer research, N-(3-methylpyridin-2-yl)thiophene-2-carboxamide has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. Inflammation research has shown that N-(3-methylpyridin-2-yl)thiophene-2-carboxamide can reduce the production of pro-inflammatory cytokines. In neurological research, N-(3-methylpyridin-2-yl)thiophene-2-carboxamide has been studied for its potential use in treating neurodegenerative diseases such as Alzheimer's and Parkinson's.
特性
CAS番号 |
300730-32-9 |
|---|---|
製品名 |
N-(3-methylpyridin-2-yl)thiophene-2-carboxamide |
分子式 |
C11H10N2OS |
分子量 |
218.28 g/mol |
IUPAC名 |
N-(3-methylpyridin-2-yl)thiophene-2-carboxamide |
InChI |
InChI=1S/C11H10N2OS/c1-8-4-2-6-12-10(8)13-11(14)9-5-3-7-15-9/h2-7H,1H3,(H,12,13,14) |
InChIキー |
UHFCHMSPWKZOHX-UHFFFAOYSA-N |
SMILES |
CC1=C(N=CC=C1)NC(=O)C2=CC=CS2 |
正規SMILES |
CC1=C(N=CC=C1)NC(=O)C2=CC=CS2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-Hydroxy-5-[[(1-methyl-3-phenylpropyl)amino]acetyl]benzamide](/img/structure/B107632.png)
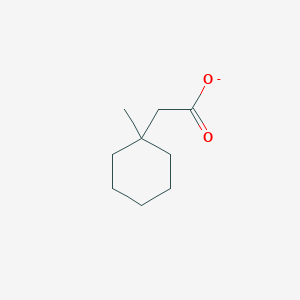
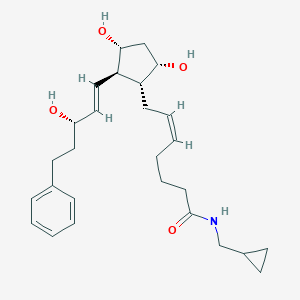
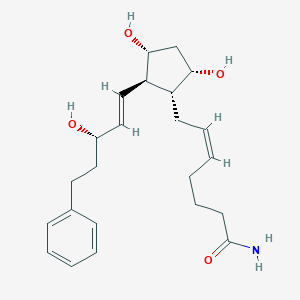
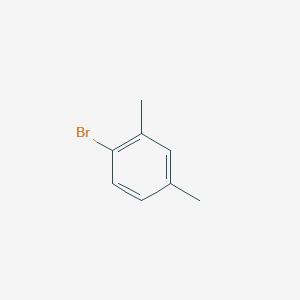
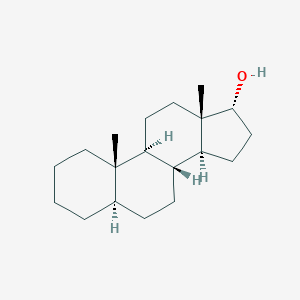
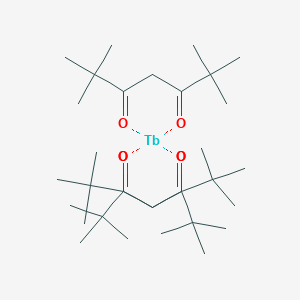

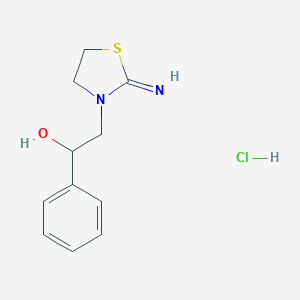
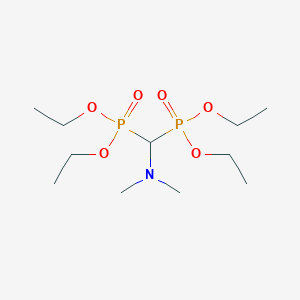
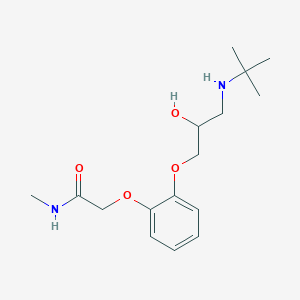
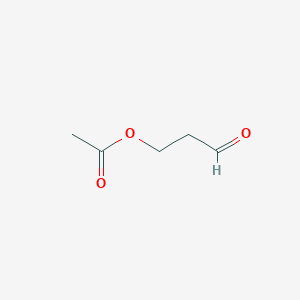
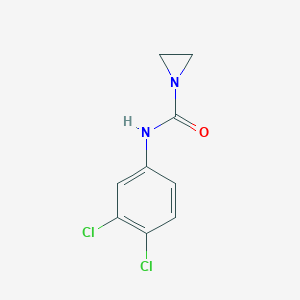
![Phenol, 4,4'-(1-methylethylidene)bis[2,6-bis[(dimethylamino)methyl]-](/img/structure/B107667.png)